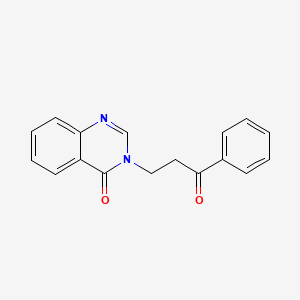

4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)-

Beschreibung

4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)- (hereafter referred to as Compound A), is a quinazolinone derivative characterized by a 3-(3-oxo-3-phenylpropyl) substituent at position 3 of the quinazolinone core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Compound A is synthesized via alkylation of 4(3H)-quinazolinone with 3-halo-1-phenylpropan-1-one or through copper-catalyzed reactions involving N-heterocycles and methyl ketones . However, these methods face challenges such as the need for intermediates, metal catalysts, and prolonged reaction times .

Eigenschaften

CAS-Nummer |

84671-76-1 |

|---|---|

Molekularformel |

C17H14N2O2 |

Molekulargewicht |

278.30 g/mol |

IUPAC-Name |

3-(3-oxo-3-phenylpropyl)quinazolin-4-one |

InChI |

InChI=1S/C17H14N2O2/c20-16(13-6-2-1-3-7-13)10-11-19-12-18-15-9-5-4-8-14(15)17(19)21/h1-9,12H,10-11H2 |

InChI-Schlüssel |

BUZYLMIVGMUYHH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)-

General Synthetic Routes for Quinazolinones

Several well-established synthetic strategies exist for quinazolinones, including:

- Niementowski Reaction: Fusion of anthranilic acid derivatives with amides or acid derivatives, leading to quinazolinone formation via an o-amidobenzamide intermediate.

- Benzoxazinone Intermediate Route: Conversion of anthranilic acid to benzoxazin-4-one, followed by reaction with amines.

- Microwave-Assisted Synthesis: One-pot, two-step reaction combining anthranilic acids, carboxylic acids, and amines, offering efficient access to substituted quinazolinones.

- Cyclization of Formamidine Intermediates: Formation of formamidine intermediates followed by cyclization to quinazolinones.

These methods provide a framework for synthesizing various quinazolinone derivatives, including the target compound.

Specific Preparation of 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)-

Synthesis via 3-Amino-2-phenylquinazolin-4(3H)-one Intermediate

A reported method involves the preparation of 3-amino-2-phenylquinazolin-4(3H)-one as a key intermediate, followed by functionalization to introduce the 3-(3-oxo-3-phenylpropyl) group:

- Step 1: Synthesis of 2-phenyl-4H-benzo[d]oxazin-4-one by cyclization of anthranilic acid derivatives.

- Step 2: Treatment of this oxazinone with hydrazine hydrate in pyridine under reflux (80°C for 4-6 hours) to yield 3-amino-2-phenylquinazolin-4(3H)-one.

- Step 3: Isolation of the product by precipitation with ice, washing with NaCl solution, recrystallization from ethanol, and drying.

This intermediate can then be reacted with appropriate 3-oxo-3-phenylpropyl derivatives to yield the target compound.

Alkylation of Quinazolinone Core

Following the formation of the quinazolinone core, the 3-position can be alkylated with 3-oxo-3-phenylpropyl halides under basic conditions:

- A typical procedure involves dissolving the quinazolinone intermediate in acetone, adding potassium carbonate as a base, and potassium iodide as a catalyst.

- The 3-oxo-3-phenylpropyl bromide or related halide is then added dropwise at elevated temperature (~60°C).

- The reaction mixture is stirred for several hours until completion.

- The product is isolated by filtration or extraction and purified by column chromatography.

One-Pot Synthesis Involving Imino Ether and Anthranilic Acid Esters

A patented process describes a one-pot synthesis of 4(3H)-quinazolinones involving:

- Preparation of an imino ether intermediate in situ by heating 5-aminotetrazole with trialkoxymethane (e.g., triethoxymethane) in an inert solvent like hexane or 2-propanol.

- This imino ether reacts selectively with anthranilic acid esters (e.g., methyl anthranilate) to form a formamidine intermediate.

- Subsequent base addition and heating induce cyclization to the quinazolinone.

- This method avoids isolation of intermediates and provides good yields.

Although this patent focuses on tetrazolyl-substituted quinazolinones, the general strategy is adaptable for preparing 3-substituted quinazolinones like 3-(3-oxo-3-phenylpropyl) derivatives.

Data Table Summarizing Preparation Methods

Analytical and Purification Notes

- Melting points of intermediates and final products are typically determined uncorrected using digital melting point apparatus.

- Structural confirmation is performed by ^1H NMR and ^13C NMR spectroscopy, with chemical shifts referenced to TMS.

- Mass spectrometry (HRMS-ESI) is used for molecular weight confirmation.

- Purification is commonly achieved by recrystallization (e.g., from ethanol) or silica gel column chromatography using hexane/ethyl acetate mixtures.

- Reactions are often conducted under nitrogen atmosphere to avoid moisture and oxidation.

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The 3-(3-oxo-3-phenylpropyl) side chain enhances electrophilicity at the carbonyl group, enabling nucleophilic additions.

-

Alkylation with Haloalkanes :

Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (KOH/DMF) to form N-alkylated derivatives. This modifies biological activity by altering steric and electronic profiles . -

Acylation with Acid Chlorides :

The ketone group undergoes acylation with benzoyl chloride or acetyl chloride in anhydrous THF, yielding α,β-unsaturated ketone derivatives. Reaction efficiency depends on electron-withdrawing substituents .

Table 1: Representative Alkylation/Acylation Conditions

| Reagent | Solvent | Temperature | Yield (%) | Product Application |

|---|---|---|---|---|

| CH₃I | DMF | 80°C | 78 | Anticancer lead optimization |

| PhCOCl | THF | 25°C | 85 | Enzyme inhibitor synthesis |

Cyclization and Condensation Reactions

The quinazolinone core participates in annulation reactions to form fused heterocycles.

-

Oxadiazole Ring Formation :

Reacts with hydrazine derivatives in acidic media (HCl/EtOH) to form 1,3,4-oxadiazole-fused quinazolinones. These derivatives show enhanced affinity for kinase targets like EGFR and VEGFR2 . -

Condensation with Amines :

Primary amines induce ring expansion via Schiff base formation, producing tricyclic derivatives under oxidants like TBHP (tert-butyl hydroperoxide) .

Key Example :

Oxidation and Reduction Pathways

-

Ketone Reduction :

The 3-oxo group is reduced to a hydroxyl using NaBH₄ in methanol, yielding 3-(3-hydroxy-3-phenylpropyl)-4(3H)-quinazolinone. This modification improves water solubility . -

Aromatic Ring Hydrogenation :

Catalytic hydrogenation (H₂/Pd-C) saturates the benzene ring, forming decahydroquinazolinone derivatives. These exhibit conformational rigidity beneficial for CNS-targeted drugs .

Mechanistic Insight :

The lactam–lactim tautomerism (Scheme 1 in ) stabilizes intermediates during reduction, directing regioselectivity.

Functional Group Interconversion

-

Thiolation :

Reacts with Lawesson’s reagent in toluene to replace the carbonyl oxygen with sulfur, forming thioquinazolinones. These derivatives demonstrate increased lipophilicity . -

Halogenation :

Treatment with POCl₃ converts the 4-keto group to 4-chloro-quinazoline, enabling subsequent nucleophilic substitutions (e.g., with amines or thiols) .

Biological Activity Correlations

Modifications directly impact pharmacological properties:

Wissenschaftliche Forschungsanwendungen

Synthesis of 4(3H)-Quinazolinone Derivatives

The synthesis of 4(3H)-quinazolinone derivatives has been achieved through various methods, including microwave-assisted synthesis and traditional organic reactions. Recent advancements have focused on improving yields and reducing reaction times. For instance, a one-pot microwave-assisted synthesis has been developed using readily available aryl methyl ketones and anthranilamide in the presence of DMSO, which acts both as a solvent and a carbon source .

Biological Activities

1. Antimicrobial Activity

The antimicrobial properties of 4(3H)-quinazolinones are well-documented. Various studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives such as E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), inhibiting cell-wall biosynthesis by targeting penicillin-binding protein 2a .

2. Anticancer Properties

Research indicates that 4(3H)-quinazolinones possess anticancer properties, acting through multiple mechanisms to inhibit tumor growth. These compounds have been explored for their efficacy against various cancer cell lines, demonstrating potential as novel anticancer agents .

3. Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of quinazolinone derivatives have also been highlighted in several studies. These compounds can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

4. Anticonvulsant and Antidepressant Activities

Recent investigations have identified the anticonvulsant properties of certain quinazolinone derivatives, suggesting their potential use in treating epilepsy and other neurological disorders . Additionally, some derivatives exhibit antidepressant-like effects in animal models, indicating a broader scope of pharmacological action.

Case Study 1: Antimicrobial Efficacy

A study conducted by Bouley et al. (2015) reported on the synthesis of a specific quinazolinone derivative that demonstrated potent antibacterial activity against MRSA. The compound's mechanism involved disrupting bacterial cell wall synthesis, showcasing its potential as a new antibiotic agent .

Case Study 2: Anticancer Activity

In another research effort, a series of 4(3H)-quinazolinone derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that certain modifications to the quinazolinone structure significantly enhanced cytotoxicity against breast cancer cells, paving the way for further development in cancer therapeutics .

Wirkmechanismus

The mechanism of action of 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The biological and chemical properties of quinazolinones are heavily influenced by substituents at positions 2, 3, and 3. Below is a comparison of Compound A with structurally related derivatives:

- Position 2 vs. Position 3 Substitution: 2-Methyl or 2-phenyl derivatives () exhibit anticonvulsant and anti-inflammatory activities but lack the ketone functionality of Compound A, which may enhance interactions with enzymes like kinases or proteases .

Halogenation Effects :

- Heterocyclic Moieties: Triazole hybrids () combine the planar quinazolinone core with a polar triazole ring, improving solubility and antimicrobial potency . Compound A's phenylpropyl group may prioritize lipophilicity over solubility, favoring blood-brain barrier penetration.

Physicochemical Properties

- Triazole hybrids (logP ~2.5) balance lipophilicity and solubility .

Melting Points :

- Compound A ’s melting point is unreported, but similar 3-substituted derivatives (e.g., 3-isopropyl: 135–138°C) suggest moderate crystallinity .

Biologische Aktivität

4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)-, also known as 3-(3-oxo-3-phenylpropyl)quinazolin-4(3H)-one, is a compound that has gained attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antibacterial effects, along with relevant synthesis methods and structure-activity relationships (SAR).

- Chemical Name : 3-(3-oxo-3-phenylpropyl)quinazolin-4(3H)-one

- CAS Number : 84671-76-1

- Molecular Formula : C17H14N2O2

- Molecular Weight : 278.31 g/mol

Anticancer Activity

Several studies have demonstrated the potential anticancer properties of quinazolinone derivatives. A notable investigation involved the synthesis of quinazolinone-thiazole hybrids, which exhibited significant cytotoxic effects against various cancer cell lines:

-

Cell Lines Tested :

- PC3 (Prostate cancer)

- MCF-7 (Breast cancer)

- HT-29 (Colon cancer)

- Results :

Antibacterial Activity

The antibacterial effects of quinazolinones have also been explored, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study synthesized various derivatives and evaluated their structure–activity relationships:

- Key Findings :

- In Vitro Assays :

Synthesis Approaches

The synthesis of 4(3H)-quinazolinone derivatives typically involves multi-step processes. A common method includes the condensation of anthranilic acid with various aromatic compounds under microwave-assisted conditions:

- General Procedure :

- Yield Data :

Case Study 1: Quinazolinone-Thiazole Hybrids

In a study conducted by researchers at PMC, a series of quinazolinone-thiazole hybrids were synthesized and evaluated for their anticancer properties. The results highlighted the potential of these compounds in targeting specific cancer cell lines effectively.

Case Study 2: Antibacterial Efficacy Against MRSA

A comprehensive study analyzed the antibacterial activity of various quinazolinone derivatives against MRSA. The findings indicated that specific structural modifications could enhance antibacterial potency, making them promising candidates for further development as therapeutic agents .

Q & A

Q. Key Limitations :

- Dependency on metal catalysts (e.g., copper) complicates purification .

- Intermediate preparation increases synthetic steps and cost .

- Scalability issues due to inconsistent yields across methods .

How can researchers characterize the structural and electronic properties of 4(3H)-Quinazolinone, 3-(3-oxo-3-phenylpropyl)- post-synthesis?

Basic Research Question

Methodological approaches include:

- X-ray crystallography to resolve stereochemistry and confirm substituent positioning, as demonstrated for analogous 3-substituted quinazolinones .

- NMR spectroscopy (¹H/¹³C) to verify alkylation at the N3 position and assess electronic effects of the 3-oxo-3-phenylpropyl chain .

- Mass spectrometry to validate molecular weight and detect byproducts, particularly from incomplete alkylation .

What biological activities have been reported for this compound, and how are they experimentally validated?

Basic Research Question

Reported activities include:

- Anticancer potential : Evaluated via cytotoxicity assays (e.g., MTT) against cancer cell lines, though results vary depending on substituent effects .

- Antimicrobial activity : Tested against Gram-positive bacteria (e.g., S. aureus) using disk diffusion or MIC assays, with activity linked to the 3-phenylpropyl moiety .

- Anticonvulsant effects : Screened in rodent models via pentylenetetrazole-induced seizures, requiring rigorous dose-response studies .

Validation Challenges : Discrepancies in bioactivity data may arise from differences in assay protocols or impurity profiles .

How can synthetic methodologies be optimized to address current limitations in yield and scalability?

Advanced Research Question

Proposed strategies:

- Catalyst-free approaches : Replace copper with organocatalysts (e.g., Brønsted acidic ionic liquids) to simplify purification, as shown for related quinazolinones .

- One-pot multicomponent reactions : Integrate intermediate synthesis and alkylation steps to reduce time and cost, inspired by DMPA-based protocols .

- Flow chemistry : Explore continuous-flow systems to enhance reproducibility and scalability, leveraging precedents from heterocyclic synthesis .

How should researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

Contradictions may stem from:

Q. Resolution strategies :

- Standardized bioassays : Adopt uniform protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Purity validation : Use HPLC-MS to confirm compound integrity before screening .

- Structure-activity relationship (SAR) studies : Systematically modify substituents to isolate bioactive moieties .

What computational tools are employed to predict or rationalize the compound’s bioactivity?

Advanced Research Question

- Molecular docking : Used to model interactions with targets like PARP-1 (e.g., FR247304, a related quinazolinone inhibitor) .

- QSAR modeling : Correlates electronic parameters (e.g., logP, HOMO-LUMO gaps) with observed activities, guiding lead optimization .

- DFT calculations : Predict regioselectivity in electrophilic substitutions, aiding synthetic design .

How does the 3-(3-oxo-3-phenylpropyl) side chain influence the compound’s reactivity and bioactivity?

Advanced Research Question

- Reactivity : The β-keto group enables nucleophilic additions or condensations, facilitating further derivatization .

- Bioactivity : The phenylpropyl chain enhances lipophilicity, improving membrane permeability in antimicrobial assays .

- Steric effects : Bulkiness at N3 may limit binding to certain enzymatic pockets, as observed in SAR studies of PARP inhibitors .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.